1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane

概要

説明

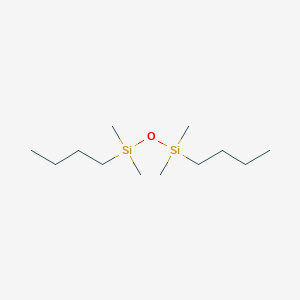

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two butyl groups and two methyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon multiple bonds (such as alkenes or alkynes) in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.

Oxidation: Conversion of Si-H bonds to Si-OH or Si-O-Si bonds.

Substitution: Replacement of butyl or methyl groups with other functional groups

Common Reagents and Conditions

Hydrosilylation: Catalysts like Karstedt’s catalyst, reaction temperatures ranging from 25°C to 100°C.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, reaction temperatures around 0°C to 50°C.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

Oxidation: Formation of silanols or siloxanes.

Substitution: Formation of substituted organosilicon compounds

科学的研究の応用

Chemistry

In the field of chemistry, 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is primarily used as a reagent in organic synthesis. Its key applications include:

- Hydrosilylation Reactions : It facilitates the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds. This reaction is catalyzed by platinum-based catalysts and is crucial for synthesizing various organosilicon compounds.

- Synthesis of Polysiloxanes : The compound serves as a monomer for producing silicone polymers and resins. Its reactive Si-H groups enable the formation of copolymers with specific functional end groups .

Biology

In biological research, the compound is being investigated for its potential applications in drug delivery systems due to its biocompatibility. Notable areas of study include:

- Drug Delivery Systems : Its ability to form stable complexes with biological molecules makes it a candidate for enhancing drug solubility and stability in therapeutic applications .

- Therapeutic Effects : Preliminary studies suggest potential efficacy in treating cancer and viral infections by facilitating targeted drug delivery.

Medicine

The medical applications of this compound are particularly promising:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activity. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 62.5 µg/mL and 78.12 µg/mL respectively.

- Cancer Treatment : The compound's interaction with cellular mechanisms is under investigation for potential use in cancer therapies .

Industry

In industrial applications, this compound is utilized in:

- Silicone-Based Materials : It plays a crucial role in the production of silicone coatings and adhesives that require high thermal stability and flexibility .

- Additives in Plastics : The compound serves as an additive to enhance the properties of plastics and resins used in various applications .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Candida albicans | 100 µg/mL |

Table 2: Chemical Reaction Applications

| Application | Description |

|---|---|

| Hydrosilylation | Formation of organosilicon compounds |

| Synthesis of Polysiloxanes | Production of silicone polymers and resins |

| Drug Delivery | Enhancing solubility and stability of drugs |

Case Study 1: Drug Delivery System Development

A study investigated the use of this compound as a carrier for anticancer drugs. The results demonstrated improved solubility and controlled release profiles compared to conventional delivery methods.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that formulations containing this compound significantly inhibited the growth of resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus), highlighting its potential as an alternative therapeutic agent.

作用機序

The mechanism by which 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. This results in the formation of new Si-C bonds, which are crucial for the synthesis of various organosilicon compounds .

類似化合物との比較

Similar Compounds

1,1,3,3-Tetramethyldisiloxane: A simpler analog with only methyl groups attached to the silicon atoms.

1,3-Di-n-butyltetramethyldisiloxane: Similar structure but with different substituents.

Disiloxane, 1,3-dibutyl-1,1,3,3-tetramethyl-: Another name for the same compound

Uniqueness

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is unique due to its specific combination of butyl and methyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

生物活性

Overview

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane (DBTMD) is an organosilicon compound with the molecular formula C12H30OSi2. It consists of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two butyl groups and two methyl groups. This unique structure contributes to its diverse applications in various fields including chemistry, biology, and medicine .

The biological activity of DBTMD is primarily attributed to its ability to interact with biological membranes and cellular components. The siloxane backbone provides flexibility and hydrophobic characteristics that facilitate its incorporation into lipid bilayers. This interaction may influence cellular permeability and the transport of other molecules across membranes .

Chemical Reactions

DBTMD can undergo several chemical reactions:

- Hydrosilylation : Addition of Si-H bonds to alkenes or alkynes.

- Oxidation : Conversion of Si-H bonds to Si-OH or Si-O-Si bonds.

- Substitution : Replacement of butyl or methyl groups with other functional groups.

Biological Applications

DBTMD has been explored for various biological applications:

- Drug Delivery Systems : Its biocompatibility makes it a candidate for use in drug delivery systems, allowing for controlled release of therapeutic agents.

- Antimicrobial Properties : Preliminary studies suggest that DBTMD exhibits antimicrobial activity, potentially making it useful in formulations aimed at preventing infections .

- Therapeutic Effects : Research indicates potential therapeutic effects in the treatment of cancer and viral infections due to its ability to modulate cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBTMD:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of DBTMD against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Drug Delivery Research : In vitro studies demonstrated that DBTMD could enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug formulation .

- Cytotoxicity Assays : Cytotoxicity tests on cancer cell lines revealed that DBTMD exhibited dose-dependent cytotoxic effects, indicating its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the underlying mechanisms.

Data Table: Biological Activity Summary

特性

IUPAC Name |

butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVCZSZPZFJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)O[Si](C)(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342711 | |

| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-08-3 | |

| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。